molecular formula C25H40N2O6S B162691 11-trans-LTD4 CAS No. 79768-40-4

11-trans-LTD4

Cat. No. B162691
CAS RN: 79768-40-4
M. Wt: 496.7 g/mol
InChI Key: YEESKJGWJFYOOK-KJGJJCHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-trans Leukotriene D4 is a C-11 double bond isomer of Leukotriene D4. It is formed when Leukotriene D4 undergoes slow temperature-dependent isomerization during storage. This compound retains about 10-25% of the potency of Leukotriene D4 for contraction of guinea pig ileum, trachea, and parenchyma .

Scientific Research Applications

11-trans Leukotriene D4 has several scientific research applications, including:

Mechanism of Action

11-trans Leukotriene D4 exerts its effects by binding to specific leukotriene receptors, such as CysLT1 and CysLT2. This binding triggers a cascade of intracellular signaling pathways, including the activation of mitogen-activated protein kinases (MAPK), phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt), and nuclear factor-kappa B (NF-κB). These pathways lead to the release of inflammatory cytokines, chemokines, and histamine, resulting in vasodilation, increased vascular permeability, and the migration of immune cells to sites of inflammation .

Similar Compounds:

Uniqueness: 11-trans Leukotriene D4 is unique due to its reduced potency compared to Leukotriene D4, making it a valuable tool for studying the structure-activity relationships of leukotrienes. Its formation through isomerization also provides insights into the stability and storage conditions of leukotriene compounds .

Biochemical Analysis

Biochemical Properties

11-trans Leukotriene D4 interacts with various enzymes, proteins, and other biomolecules. It exerts its biological effects by binding to specific G-protein-coupled receptors . Each Leukotriene receptor subtype exhibits unique functions and expression patterns .

Cellular Effects

11-trans Leukotriene D4 plays pivotal roles in acute and chronic inflammation and allergic diseases . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 11-trans Leukotriene D4 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

11-trans Leukotriene D4 undergoes slow temperature-dependent isomerization to 11-trans LTD4 during storage . This compound retains about 10-25% of the potency of LTD4 for contraction of guinea pig ileum, trachea, and parenchyma compared to LTD4 .

Dosage Effects in Animal Models

The effects of 11-trans Leukotriene D4 vary with different dosages in animal models . It retains about 10-25% of the potency of LTD4 for contraction of guinea pig ileum, trachea, and parenchyma compared to LTD4 .

Metabolic Pathways

11-trans Leukotriene D4 is involved in various metabolic pathways. It is derived predominantly from arachidonic acid via the 5-lipoxygenase pathways . This pathway follows two routes, one includes cysteinyl leukotrienes (LTC4, LTD4, and LTE4), the second starting at LTB4 .

Preparation Methods

Synthetic Routes and Reaction Conditions: 11-trans Leukotriene D4 is synthesized through the isomerization of Leukotriene D4. This process is temperature-dependent and occurs slowly over time during storage .

Industrial Production Methods: The industrial production of 11-trans Leukotriene D4 involves the controlled storage of Leukotriene D4 under specific temperature conditions to promote the isomerization process. The compound is then purified to achieve the desired potency and purity levels .

Chemical Reactions Analysis

Types of Reactions: 11-trans Leukotriene D4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce reduced forms of the compound .

properties

IUPAC Name

(5S,6R,7E,9E,11E,14Z)-6-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40N2O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22(21(28)15-14-17-23(29)30)34-19-20(26)25(33)27-18-24(31)32/h6-7,9-13,16,20-22,28H,2-5,8,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b7-6-,10-9+,12-11+,16-13+/t20-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEESKJGWJFYOOK-KJGJJCHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11-trans-LTD4
Reactant of Route 2
11-trans-LTD4
Reactant of Route 3
11-trans-LTD4
Reactant of Route 4
11-trans-LTD4
Reactant of Route 5
11-trans-LTD4
Reactant of Route 6
11-trans-LTD4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.